molecular formula C18H13ClN2O3S B4706610 METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4706610
M. Wt: 372.8 g/mol
InChI Key: MZUBXHSVEXFWQY-UHFFFAOYSA-N
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Description

METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Amidation with Pyridine-3-Amine: This step involves the formation of an amide bond between the thiophene carboxylate and pyridine-3-amine.

    Methylation: The final step involves the methylation of the carboxylate group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This might reduce the nitro or carbonyl groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other compounds with a thiophene core.

    Chlorophenyl Compounds: Compounds containing the chlorophenyl group.

    Pyridine Amides: Compounds with a pyridine amide structure.

Uniqueness

METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c1-24-18(23)15-13(12-6-2-3-7-14(12)19)10-25-17(15)21-16(22)11-5-4-8-20-9-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBXHSVEXFWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 4-(2-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

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